molecular formula C15H15N3O2 B8294801 5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No. B8294801
M. Wt: 269.30 g/mol
InChI Key: ZKTVEWCZBLTWOU-UHFFFAOYSA-N
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Patent
US07670591B2

Procedure details

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine (31 mg, 0.12 mmol) was mixed with hydrogen bromide (48% aq., 2 mL) and a crystal of tetrabutylammonium bromide was added. The reaction was run at 120° C. for 5 minutes in a microwave reactor. The reaction mixture was added to sodium bicarbonate (sat. aq.) and the solid was collected. The solid was then dissolved in CH2Cl2/ethyl acetate, dried (MgSO4), filtered and evaporated in vacuo, giving the title compound (6 mg) as a purple solid. 1H NMR (400 MHz, CD3OD) δ ppm 8.83 (d, 1H) 8.17 (dd, 1H) 7.44 (d, 1H) 7.02 (d, 1H) 6.75-6.88 (m, 2H) 3.19 (s, 6H); MS m/z (M+H) 256; (M−H) 254.
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:6]2[N:7]=[C:8]([C:10]3[CH:11]=[CH:12][C:13]([N:16]([CH3:18])[CH3:17])=[N:14][CH:15]=3)[O:9][C:5]=2[CH:4]=1.Br.C(=O)(O)[O-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][N:16]([CH3:18])[C:13]1[N:14]=[CH:15][C:10]([C:8]2[O:9][C:5]3[CH:4]=[C:3]([OH:2])[CH:20]=[CH:19][C:6]=3[N:7]=2)=[CH:11][CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
31 mg
Type
reactant
Smiles
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N(C)C)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in CH2Cl2/ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN(C1=CC=C(C=N1)C=1OC2=C(N1)C=CC(=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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